Pyrazine, 1,4-dihydro-1,4-bis(trimethylsilyl)-
Overview
Description
Pyrazine, 1,4-dihydro-1,4-bis(trimethylsilyl)-: is a chemical compound with the molecular formula C10H22N2Si2 and a molecular weight of 226.4661 . It is a derivative of pyrazine, a heterocyclic aromatic organic compound, where two trimethylsilyl groups are attached to the nitrogen atoms at positions 1 and 4 of the pyrazine ring.
Synthetic Routes and Reaction Conditions:
Hydrogenation of Pyrazine Derivatives: The compound can be synthesized by the hydrogenation of pyrazine derivatives in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas.
Trimethylsilylation Reaction: Another method involves the reaction of pyrazine with trimethylsilyl chloride (TMSCl) in the presence of a base, such as triethylamine (Et3N), to introduce the trimethylsilyl groups.
Industrial Production Methods: The industrial production of this compound typically involves large-scale hydrogenation and trimethylsilylation reactions, using reactors designed to handle high pressures and temperatures to ensure efficient conversion and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as pyrazine-1,4-dioxide.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of pyrazine.
Substitution: Substitution reactions can occur at the trimethylsilyl groups, replacing them with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents like halides (e.g., iodine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed:
Oxidation: Pyrazine-1,4-dioxide
Reduction: Reduced pyrazine derivatives
Substitution: Substituted pyrazine derivatives with different functional groups
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of various pyrazine derivatives, which are important in organic synthesis and materials science. Biology: Pyrazine derivatives have been studied for their biological activities, including antimicrobial and anticancer properties. Medicine: Some pyrazine derivatives are investigated for their potential therapeutic applications, such as in the treatment of neurological disorders. Industry: The compound is utilized in the production of advanced materials, such as carbon-based materials for electronic devices.
Mechanism of Action
The mechanism by which Pyrazine, 1,4-dihydro-1,4-bis(trimethylsilyl)- exerts its effects involves its interaction with molecular targets and pathways. The trimethylsilyl groups can act as protecting groups in chemical reactions, influencing the reactivity and stability of the pyrazine core. The specific molecular targets and pathways depend on the context of its application, such as in biological systems or material synthesis.
Comparison with Similar Compounds
Pyrazine, 1,4-dihydro-1,4-bis(dimethylphenylsilyl)-
Pyrazine, 1,4-dihydro-1,4-bis(ethylsilyl)-
Pyrazine, 1,4-dihydro-1,4-bis(propylsilyl)-
Uniqueness: The uniqueness of Pyrazine, 1,4-dihydro-1,4-bis(trimethylsilyl)- lies in its trimethylsilyl groups, which provide enhanced stability and reactivity compared to other silyl derivatives. This makes it particularly useful in various chemical and industrial applications.
Properties
IUPAC Name |
trimethyl-(4-trimethylsilylpyrazin-1-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2Si2/c1-13(2,3)11-7-9-12(10-8-11)14(4,5)6/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBPOPJACTZYSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1C=CN(C=C1)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185524 | |
Record name | Pyrazine, 1,4-dihydro-1,4-bis(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31639-80-2 | |
Record name | Pyrazine, 1,4-dihydro-1,4-bis(trimethylsilyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031639802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazine, 1,4-dihydro-1,4-bis(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Dihydro-1,4-bis(trimethylsilyl)pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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